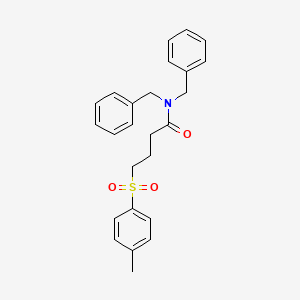

![molecular formula C25H20BrN3 B2818006 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-57-3](/img/structure/B2818006.png)

3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound has been shown to have a wide range of biological activities and has been used in various scientific studies.

Scientific Research Applications

Optical and Quantum Chemical Properties

Research on pyrazolo[3,4-b]quinoline derivatives, including similar structures to 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, has shown their significant optical properties. Studies involving quantum chemical simulations (PM3 and AM1 methods) on these derivatives reveal unique absorption spectra characteristics, particularly influenced by substitutions on the molecule. Such properties suggest their potential in applications requiring specific optical characteristics, such as photovoltaic cells or optoelectronic devices (Koścień et al., 2003).

Synthesis and Chemical Reactions

The synthesis of pyrazolo[3,4-c]quinoline derivatives has been explored through various chemical reactions, highlighting the chemical versatility and reactivity of these compounds. Techniques like Friedländer condensation offer pathways to create complex heterocyclic structures, suggesting these compounds' utility in synthesizing new materials with potential pharmaceutical or material science applications (Tomasik et al., 1983).

Molecular Rearrangement and Derivative Formation

Research also delves into the molecular rearrangement and synthesis of derivatives from pyrazolo[3,4-c]quinoline structures. The ability to undergo structural transformations and form new derivatives under certain conditions broadens the scope of their applicability in developing novel compounds with specific chemical and physical properties, such as altered photophysical behaviors or enhanced biological activities (Klásek et al., 2003).

Supramolecular Aggregation and Structural Analysis

The effect of substitution on these molecules significantly impacts their ability to form supramolecular aggregates. Detailed studies on how different substitutions affect the dimensionality and nature of supramolecular aggregation can guide the design of new materials with desired physical properties, particularly in the fields of nanotechnology and materials science (Portilla et al., 2005).

properties

IUPAC Name |

3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20BrN3/c1-15-4-11-23-21(12-15)25-22(14-27-23)24(18-6-8-19(26)9-7-18)28-29(25)20-10-5-16(2)17(3)13-20/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMDMDXXUYHQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2817924.png)

![2-imino-1-(2-methoxyethyl)-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2817926.png)

![N-cyclopentyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2817928.png)

![1-(4-bromophenyl)-3-(4-chlorophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2817931.png)

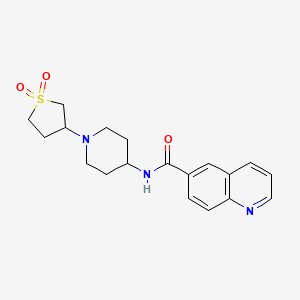

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2817932.png)

![5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817937.png)

![(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2817939.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2817940.png)

![2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B2817941.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817942.png)

![1-(naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2817944.png)

![2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid](/img/structure/B2817945.png)